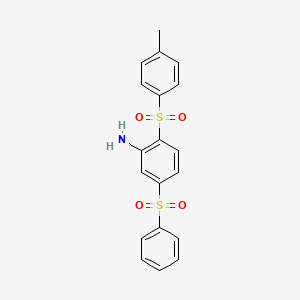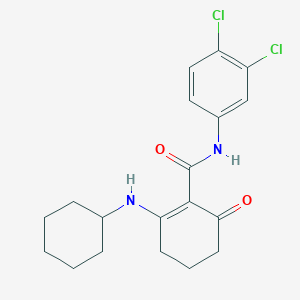
2-(4-Butylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a butylsulfonyl group and a chlorophenyl group attached to a dihydropyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the dihydropyrazole ring. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of advanced technologies, such as flow microreactors, can enhance the sustainability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Butylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the dihydropyrazole ring, leading to different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
2-(4-Butylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Butylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Butylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole include other dihydropyrazole derivatives with different substituents on the aromatic rings. Examples include:
- 2-(4-Methylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole
- 2-(4-Ethylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-butylsulfonylphenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-2-3-14-25(23,24)18-10-8-17(9-11-18)22-13-12-19(21-22)15-4-6-16(20)7-5-15/h4-11H,2-3,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZECWXYBPJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[9-(2-Cyanoethyl)-2-nitrofluoren-9-yl]propanenitrile](/img/structure/B8042380.png)

![Ethyl 10-chloro-2-methyl-5-oxo-7,12-dihydroquinazolino[3,2-g][1,6]naphthyridine-13-carboxylate](/img/structure/B8042392.png)
![2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione](/img/structure/B8042412.png)

![3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid](/img/structure/B8042425.png)
![3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B8042431.png)

![2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate](/img/structure/B8042445.png)

![N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide](/img/structure/B8042465.png)


![3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile](/img/structure/B8042495.png)
